molecular formula C6H14N2O2 B2361214 (S)-Methyl 2,5-diaminopentanoate CAS No. 40216-82-8; 6384-10-7

(S)-Methyl 2,5-diaminopentanoate

Cat. No.: B2361214
CAS No.: 40216-82-8; 6384-10-7
M. Wt: 146.19
InChI Key: AXAVQPASFYJDEM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2,5-diaminopentanoate is an organic compound that belongs to the class of amino acid derivatives It is a methyl ester of 2,5-diaminopentanoic acid, which is a non-proteinogenic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2,5-diaminopentanoate typically involves the esterification of 2,5-diaminopentanoic acid. One common method is to react 2,5-diaminopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,5-diaminopentanoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2,5-diaminopentanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2,5-diaminopentanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis to release the active 2,5-diaminopentanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2,4-diaminobutanoate
  • Methyl (2S)-2,6-diaminohexanoate
  • Methyl (2S)-2,3-diaminopropanoate

Uniqueness

Methyl (2S)-2,5-diaminopentanoate is unique due to its specific chain length and the position of the amino groups. This structural feature allows it to interact differently with biological molecules compared to its analogs, making it a valuable compound for research and development in various fields.

Properties

CAS No.

40216-82-8; 6384-10-7

Molecular Formula

C6H14N2O2

Molecular Weight

146.19

IUPAC Name

methyl (2S)-2,5-diaminopentanoate

InChI

InChI=1S/C6H14N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,7-8H2,1H3/t5-/m0/s1

InChI Key

AXAVQPASFYJDEM-YFKPBYRVSA-N

SMILES

COC(=O)C(CCCN)N

solubility

not available

Origin of Product

United States

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